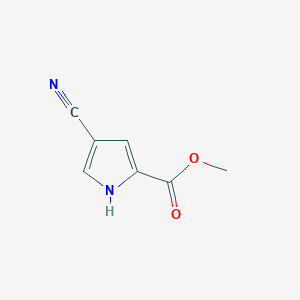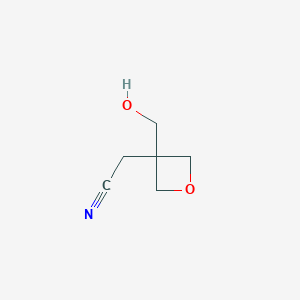
4,6-Dimethoxy-2-pyrimidinyl urea
Übersicht
Beschreibung
“4,6-Dimethoxy-2-pyrimidinyl urea” is a chemical compound with the molecular formula C7H10N4O3 . It contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 2 ethers (aromatic), and 1 Pyrimidine .
Synthesis Analysis
The synthesis of “4,6-Dimethoxy-2-pyrimidinyl urea” involves oxidation of 4,6-dimethoxy- [2- 14 C]-2-methylmercaptopyrimidine with H5IO6/CrO3 in ethyl acetate at room temperature .Molecular Structure Analysis
The molecular structure of “4,6-Dimethoxy-2-pyrimidinyl urea” includes a pyrimidine ring with two methoxy groups attached at the 4 and 6 positions, and a urea group attached at the 2 position . The molecular weight is 198.179 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Dimethoxy-2-pyrimidinyl urea” include a melting point of 189-199 °C, a density of 1.374±0.06 g/cm3 (Predicted), and a pKa of 11.46±0.70 (Predicted) .Wissenschaftliche Forschungsanwendungen
Agriculture: Herbicide Development
4,6-Dimethoxy-2-pyrimidinyl urea: is a key intermediate in the synthesis of various sulfonylurea herbicides . These herbicides are used to control a broad range of weeds in crops like cotton and sugarcane by inhibiting the plant enzyme acetolactate synthase (ALS), which is crucial for the synthesis of essential amino acids.
Environmental Science: Photodegradation Studies
The environmental behavior of sulfonylurea herbicides, which include derivatives of 4,6-Dimethoxy-2-pyrimidinyl urea , is a significant area of study. Research has focused on the photodegradation of these compounds on soil and minerals, assessing their persistence and breakdown in various environmental conditions .
Medicine: Drug Design and Synthesis
While there is less information available on the direct use of 4,6-Dimethoxy-2-pyrimidinyl urea in medicinal applications, its structural motifs are found in various drug designs. Its role in the development of pharmaceuticals lies in its potential as a building block for more complex compounds with biological activity .
Biochemistry: Metabolic Pathway Analysis
In biochemistry, 4,6-Dimethoxy-2-pyrimidinyl urea and its derivatives are used to study metabolic pathways in plants, particularly those related to amino acid synthesis. By inhibiting specific enzymes, researchers can trace the effects on metabolic flux and understand plant growth and development .
Materials Science: Advanced Material Synthesis
The chemical properties of 4,6-Dimethoxy-2-pyrimidinyl urea make it a candidate for the synthesis of advanced materials. Its derivatives could potentially be used in creating polymers or coatings with specific desired properties, such as increased durability or resistance to environmental stressors .
Analytical Chemistry: Reference Standards
4,6-Dimethoxy-2-pyrimidinyl urea: serves as a reference material in analytical chemistry. It is used to calibrate instruments and validate methods, ensuring the accuracy and precision of analytical measurements, particularly in the analysis of herbicide residues in food and environmental samples .
Wirkmechanismus
Target of Action
The primary target of 4,6-Dimethoxy-2-pyrimidinyl urea is the plant enzyme, acetolactate synthase, also known as acetohydroxy acid synthase (ALS/AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth .
Mode of Action
4,6-Dimethoxy-2-pyrimidinyl urea acts by inhibiting the activity of ALS/AHAS . This inhibition disrupts the biosynthesis of the branched-chain amino acids, leading to a deficiency of these essential amino acids in the plant. This deficiency ultimately inhibits the growth of the plant .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids. Specifically, it inhibits the conversion of pyruvate and 2-ketobutyrate to 2-acetolactate and 2-aceto-2-hydroxybutyrate, respectively, by inhibiting the enzyme ALS/AHAS . This inhibition disrupts the downstream synthesis of the amino acids valine, leucine, and isoleucine, which are crucial for plant growth .
Result of Action
The inhibition of ALS/AHAS by 4,6-Dimethoxy-2-pyrimidinyl urea leads to a deficiency of branched-chain amino acids in the plant. This deficiency disrupts protein synthesis and plant growth, leading to the death of the plant . This makes 4,6-Dimethoxy-2-pyrimidinyl urea an effective herbicide.
Action Environment
The action of 4,6-Dimethoxy-2-pyrimidinyl urea can be influenced by various environmental factors. For instance, the compound’s photodegradation may be affected by the presence of soil surrogates such as silica and clay minerals . These minerals can retain and protect the compound from photodegradation, thereby influencing its efficacy as a herbicide
Eigenschaften
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-13-4-3-5(14-2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOVYBVKWYHEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431580 | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-2-pyrimidinyl urea | |
CAS RN |
151331-81-6 | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151331816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,6-dimethoxypyrimidin-2-yl) urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIMETHOXY-2-PYRIMIDINYL UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8U4ORB14O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



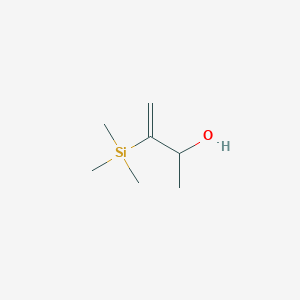


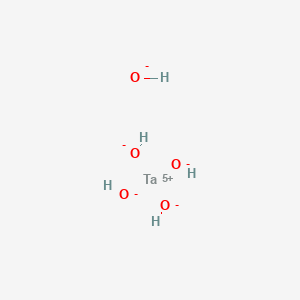
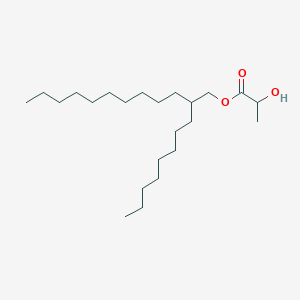




![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)


